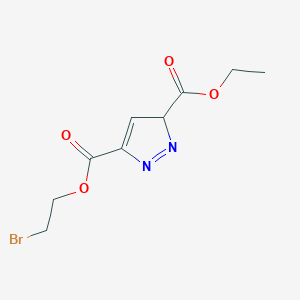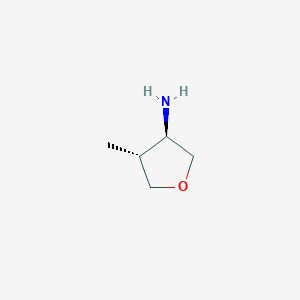![molecular formula C10H7NO B12875730 3H-Benzofuro[2,3-c]pyrrole CAS No. 25042-99-3](/img/structure/B12875730.png)
3H-Benzofuro[2,3-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Benzofuro[2,3-c]pyrrole: is a heterocyclic compound that features a fused benzofuran and pyrrole ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Benzofuro[2,3-c]pyrrole can be achieved through several methods. One common approach involves the reaction of ketone oximes with acetylene in the presence of a base, leading to the formation of 3H-pyrroles with various substituents . Another method utilizes isonitriles as starting materials, where the reaction of methyl isocyanoacetate with allenes in the presence of phosphorus-containing catalysts results in the formation of 3H-pyrroles with high enantioselectivity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Benzofuro[2,3-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the benzofuran and pyrrole rings, which provide multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions can be performed using halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions typically result in halogenated derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3H-Benzofuro[2,3-c]pyrrole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine: In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its derivatives have been investigated for their antimicrobial, antitumor, and anti-inflammatory activities .
Industry: In industry, this compound is used in the development of advanced materials, such as organic semiconductors and fluorescent probes. Its unique electronic properties make it suitable for applications in optoelectronics and sensing technologies .
Mécanisme D'action
The mechanism of action of 3H-Benzofuro[2,3-c]pyrrole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit protein kinases, which are essential for cell signaling and regulation . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
- 3H- 1Benzofuro[2,3-b]imidazo[4,5-f]quinoline: This compound is another example of a fused heterocyclic system with potential applications in materials science and medicinal chemistry .
3H-Pyrrolo[2,3-c]quinoline: This compound features a similar fused ring system and has been studied for its biological activities, including antibacterial and antineoplastic properties.
Uniqueness: 3H-Benzofuro[2,3-c]pyrrole is unique due to its specific ring fusion and electronic properties, which differentiate it from other similar compounds
Propriétés
Numéro CAS |
25042-99-3 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3H-[1]benzofuro[2,3-c]pyrrole |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-5H,6H2 |
Clé InChI |
YUKSJHWGNTUHGO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=N1)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


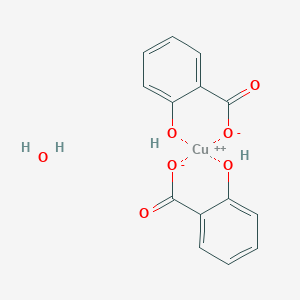

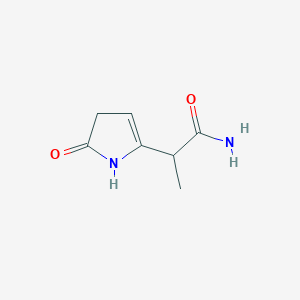
![5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12875663.png)
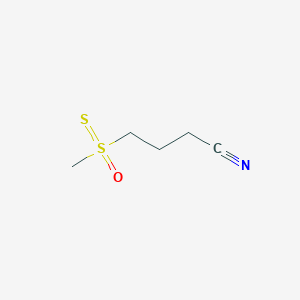
![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)


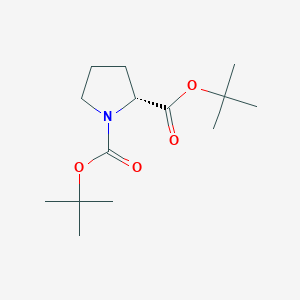
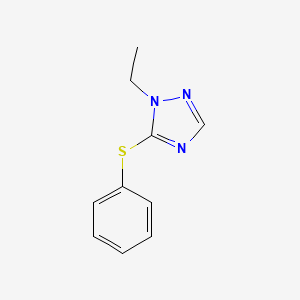
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)

